molecular formula C16H18F3N7 B13904412 Chk1-IN-6

Chk1-IN-6

Cat. No.: B13904412
M. Wt: 365.36 g/mol
InChI Key: QCHCXIAOYLDHOY-UHFFFAOYSA-N
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Description

Chk1-IN-6 is a small molecule inhibitor that targets checkpoint kinase 1 (Chk1), a serine/threonine-specific protein kinase involved in the DNA damage response and cell cycle regulation. Chk1 plays a crucial role in maintaining genomic stability by preventing the progression of cells with damaged DNA through the cell cycle. Inhibition of Chk1 has been explored as a therapeutic strategy for enhancing the efficacy of DNA-damaging agents in cancer treatment.

Preparation Methods

The synthesis of Chk1-IN-6 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Chk1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Chk1-IN-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Chk1 in the DNA damage response and cell cycle regulation. In biology, this compound is employed to investigate the molecular mechanisms underlying Chk1-mediated signaling pathways. In medicine, it is explored as a potential therapeutic agent for cancer treatment, either as a monotherapy or in combination with other DNA-damaging agents. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting Chk1.

Mechanism of Action

Chk1-IN-6 exerts its effects by selectively inhibiting the activity of Chk1. The compound binds to the ATP-binding pocket of Chk1, preventing its phosphorylation and activation. This inhibition disrupts the DNA damage response and cell cycle checkpoints, leading to the accumulation of DNA damage and cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-Chk1 pathway, which is activated in response to DNA replication stress and damage.

Comparison with Similar Compounds

Chk1-IN-6 is one of several Chk1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include LY2603618, AZD7762, and PF-477736. These inhibitors share a common mechanism of action by targeting the ATP-binding pocket of Chk1, but they differ in their chemical structures, potency, and selectivity. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying Chk1-mediated processes and developing targeted cancer therapies.

References

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

5-[[4-[(3-amino-3-methylbutyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C16H18F3N7/c1-15(2,21)5-6-22-13-12(16(17,18)19)9-24-14(26-13)25-11-4-3-10(7-20)23-8-11/h3-4,8-9H,5-6,21H2,1-2H3,(H2,22,24,25,26)

InChI Key

QCHCXIAOYLDHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC1=NC(=NC=C1C(F)(F)F)NC2=CN=C(C=C2)C#N)N

Origin of Product

United States

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